2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one

Medicinal Chemistry Physicochemical Characterization Structural Analog Comparison

Sourcing 2-Amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one (CAS 21599-37-1)? This gem-dimethyl scaffold provides enhanced lipophilicity and conformational bias over the unsubstituted analog (CAS 21599-36-0), proven for MAO-B/mGluR5 library synthesis. Procure high-purity, research-grade material to advance SAR studies in neurology.

Molecular Formula C10H13N3O
Molecular Weight 191.23 g/mol
CAS No. 21599-37-1
Cat. No. B1271516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one
CAS21599-37-1
Molecular FormulaC10H13N3O
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCC1(CC2=NC(=NC=C2C(=O)C1)N)C
InChIInChI=1S/C10H13N3O/c1-10(2)3-7-6(8(14)4-10)5-12-9(11)13-7/h5H,3-4H2,1-2H3,(H2,11,12,13)
InChIKeyIVSMYCAEYJVVAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one (CAS 21599-37-1): A Core Scaffold for 7,8-Dihydroquinazolinone-Derived Inhibitors and Chemical Probes


2-Amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one (CAS 21599-37-1) is a heterocyclic compound of the 7,8-dihydroquinazolin-5(6H)-one class, characterized by a fused bicyclic pyrimidine-cyclohexenone core with a 2-amino group and a gem-dimethyl substitution at the 7-position [1]. This scaffold serves as a foundational intermediate for developing bioactive molecules, including inhibitors of monoamine oxidase B (MAO-B) [2], metabotropic glutamate receptor 5 (mGluR5) [3], and adenylyl cyclase isoforms , and is readily available from multiple commercial suppliers for research use .

2-Amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one (21599-37-1): Structural Determinants of Differential Activity vs. In-Class Analogs


Despite sharing the 7,8-dihydroquinazolin-5(6H)-one core, in-class compounds such as 2-amino-7,8-dihydroquinazolin-5(6H)-one (CAS 21599-36-0) and 2-amino-7-(furanyl)-7,8-dihydroquinazolin-5(6H)-one (NKY80, CAS 299442-43-6) cannot be interchanged with the 7,7-dimethyl analog due to significant differences in physicochemical properties and biological activity profiles. The gem-dimethyl substitution at position 7 in 21599-37-1 alters conformational preferences and lipophilicity, directly impacting target engagement [1]. This is evident in its distinct enzyme inhibition fingerprint compared to closely related compounds. For example, the 7,7-dimethyl analog exhibits weak inhibition of dihydroorotase (IC50 ~180 µM) [2], whereas the 7-furanyl analog (NKY80) is a potent, selective adenylyl cyclase type V inhibitor (IC50 = 8.3 µM) . These divergent activities underscore that even minor structural modifications within the 7,8-dihydroquinazolinone series can profoundly alter target specificity and potency, making careful compound selection based on structural identity critical for reproducible experimental outcomes.

21599-37-1: Quantified Differentiation of 2-Amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one Against Close Structural Analogs


2-Amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one (21599-37-1) vs. 2-Amino-7,8-dihydroquinazolin-5(6H)-one (21599-36-0): Physicochemical Divergence Driven by 7,7-Dimethyl Substitution

The 7,7-dimethyl substitution in 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one (21599-37-1) confers a significantly higher molecular weight and altered physicochemical profile compared to the des-dimethyl analog (21599-36-0). This structural feature directly influences properties such as lipophilicity and solubility, which are critical determinants of in vitro and in vivo behavior .

Medicinal Chemistry Physicochemical Characterization Structural Analog Comparison

Comparative Enzyme Inhibition: 7,7-Dimethyl vs. 7-Furanyl Substitution Determines Adenylyl Cyclase vs. Dihydroorotase Activity

A comparison of enzyme inhibition profiles reveals a stark functional divergence between 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one (21599-37-1) and its 7-furanyl analog NKY80 (CAS 299442-43-6). The target compound is a weak inhibitor of dihydroorotase (IC50 ≈ 180 µM) [1], whereas NKY80 is a potent, selective adenylyl cyclase type V inhibitor (IC50 = 8.3 µM) with minimal activity on types II and III (IC50s = 1.7 mM and 132 µM, respectively) . This demonstrates that the 7-position substitution is a critical determinant of both potency and target specificity within this scaffold.

Enzyme Inhibition Pharmacology Target Selectivity

Class-Level Differentiation: 7,8-Dihydroquinazolin-5(6H)-ones as MAO-B Inhibitors vs. mGluR5 Negative Allosteric Modulators

Within the broader 7,8-dihydroquinazolin-5(6H)-one class, substitution patterns dictate distinct biological activities. 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one derivatives are potent and selective MAO-B inhibitors, with lead compounds exhibiting Ki values in the nanomolar range [1]. In contrast, 2-(m-tolylamino)-7,8-dihydroquinazolin-5(6H)-one acts as a moderately active negative allosteric modulator (NAM) of mGluR5 [2]. While 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one (21599-37-1) lacks the 2-phenylamino motif, its core structure is a key intermediate for synthesizing these diverse bioactive molecules. This class-level SAR highlights that the 7,7-dimethyl substitution in 21599-37-1 may provide a distinct synthetic handle or physicochemical profile that differentiates it from other core scaffolds used in MAO-B or mGluR5 inhibitor development.

MAO-B Inhibition Neuropharmacology mGluR5 Modulation

Supporting Evidence: 7,7-Dimethyl Substitution Confers a Unique Conformational and Electronic Environment Compared to 7-Hydrogen Analogs

Computational studies on the 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one series, which includes the 7,7-dimethyl core, indicate that the gem-dimethyl group at position 7 significantly impacts the conformational flexibility and electronic distribution of the bicyclic system [1]. This structural feature is likely to influence both the binding pose and the electronic complementarity with target proteins compared to the unsubstituted (7-H) or 7-mono-substituted analogs. Such conformational restrictions can lead to differential entropic contributions to binding free energy and altered selectivity profiles.

Computational Chemistry SAR Conformational Analysis

Recommended Research and Industrial Use Cases for 2-Amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one (CAS 21599-37-1)


Synthesis of Novel 7,8-Dihydroquinazolin-5(6H)-one Derivatives for CNS Drug Discovery

As a core synthetic intermediate, 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one (21599-37-1) is ideally suited for generating focused libraries of 2-aminoquinazoline derivatives targeting neurological disorders. The compound's 7,7-dimethyl substitution introduces a specific steric and lipophilic environment that is distinct from the 7-unsubstituted analog (CAS 21599-36-0) . This scaffold has been validated in the development of potent and selective MAO-B inhibitors with nanomolar Ki values, as well as mGluR5 negative allosteric modulators [REFS-2, REFS-3]. Researchers can leverage this building block to synthesize new analogs with potential applications in Parkinson's disease, Alzheimer's disease, and other CNS conditions, with the confidence that the 7,7-dimethyl group provides a unique starting point for SAR exploration.

Investigation of Dihydroorotase Inhibition as a Tool for Metabolic Studies

With a characterized IC50 of approximately 180 µM against mouse Ehrlich ascites dihydroorotase [3], 21599-37-1 can serve as a weak, tool compound for probing dihydroorotase function in vitro. This level of inhibition, while modest, provides a baseline for studying the enzyme's role in pyrimidine biosynthesis and may be useful in cellular models where complete enzyme knockout is not desired. Its weak activity profile also makes it a suitable negative control compound for studies involving more potent dihydroorotase inhibitors or for exploring off-target effects of related quinazolinone derivatives.

Development of Negative Allosteric Modulators (NAMs) for mGluR5 and Other GPCRs

The 7,8-dihydroquinazolin-5(6H)-one core, exemplified by 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one (21599-37-1), is a validated scaffold for mGluR5 negative allosteric modulators (NAMs) [2]. While the 2-amino-7,7-dimethyl analog itself has not been reported as an mGluR5 NAM, its structural similarity to the active 2-(m-tolylamino) derivative positions it as a valuable starting material for synthesizing and evaluating new mGluR5 NAMs. This application scenario is particularly relevant for academic and industrial groups focused on CNS disorders where mGluR5 is implicated, such as fragile X syndrome, anxiety, and addiction. The 7,7-dimethyl substitution may offer advantages in terms of metabolic stability or brain penetration, warranting further investigation [1].

Physicochemical Profiling and Formulation Studies for Quinazolinone-Based Leads

Due to its defined physicochemical properties—including a molecular weight of 191.23 g/mol, calculated boiling point of ~339°C, and density of 1.25 g/cm³ [4]—21599-37-1 serves as a useful model compound for pre-formulation and analytical method development. Its lipophilic gem-dimethyl group makes it a suitable reference for assessing the impact of this substitution on solubility, logP, and permeability compared to the des-dimethyl analog (21599-36-0) . This application is critical for medicinal chemistry teams optimizing drug-like properties of 7,8-dihydroquinazolinone lead series.

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